molecular formula C6H10O3 B1625688 Ethyl acetoacetate-3-13C CAS No. 61973-42-0

Ethyl acetoacetate-3-13C

Cat. No.: B1625688
CAS No.: 61973-42-0
M. Wt: 131.13 g/mol
InChI Key: XYIBRDXRRQCHLP-HOSYLAQJSA-N
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Description

Ethyl acetoacetate-3-13C, also known as ethyl 3-oxobutanoate-3-13C, is a labeled compound where the carbon-13 isotope is incorporated at the third carbon position of ethyl acetoacetate. This compound is widely used in various scientific research fields due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, reaction mechanisms, and more.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl acetoacetate-3-13C can be synthesized through the Claisen condensation of ethyl acetate-2-13C. In this reaction, two moles of ethyl acetate-2-13C condense to form one mole each of this compound and ethanol. The reaction typically requires a strong base such as sodium ethoxide in absolute ethanol .

Industrial Production Methods

On an industrial scale, ethyl acetoacetate is produced by treating diketene with ethanol . For the labeled version, the starting materials would include isotopically labeled diketene and ethanol.

Chemical Reactions Analysis

Types of Reactions

Ethyl acetoacetate-3-13C undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl acetoacetate-3-13C is used in various scientific research applications, including:

Mechanism of Action

Ethyl acetoacetate-3-13C exerts its effects through its ability to participate in various chemical reactions. The carbon-13 labeling allows for detailed tracking of the compound in metabolic pathways and reaction mechanisms. The molecular targets and pathways involved include keto-enol tautomerism, nucleophilic substitution, and reduction reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl acetoacetate: Similar in structure but with a methyl group instead of an ethyl group.

    Diethyl malonate: Similar in reactivity but with two ester groups.

    Acetylacetone: Similar in undergoing keto-enol tautomerism.

Uniqueness

Ethyl acetoacetate-3-13C is unique due to its isotopic labeling, which allows for detailed studies in various scientific fields. This labeling provides a distinct advantage in tracking and analyzing metabolic pathways and reaction mechanisms .

Properties

IUPAC Name

ethyl 3-oxo(313C)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIBRDXRRQCHLP-HOSYLAQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[13C](=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80480003
Record name Ethyl acetoacetate-3-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61973-42-0
Record name Ethyl acetoacetate-3-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80480003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetoacetate-3-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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